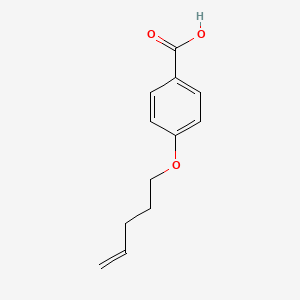

4-Pent-4-enoxybenzoic acid

Übersicht

Beschreibung

4-Pent-4-enoxybenzoic acid is a chemical compound that is part of the n-alkoxybenzoic acid homologous series. It is related to compounds that exhibit liquid crystalline behavior and can form various mesophases such as nematic and smectic phases. The compound's structure includes a pentenyl group attached to a benzoic acid moiety via an ether linkage, which contributes to its liquid crystalline properties .

Synthesis Analysis

The synthesis of 4-Pent-4-enoxybenzoic acid-related compounds often involves catalytic processes. For instance, the liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid was synthesized using potassium carbonate supported on alumina as a catalyst . This method is indicative of the types of catalytic reactions that might be employed in the synthesis of 4-Pent-4-enoxybenzoic acid itself.

Molecular Structure Analysis

The molecular structure of 4-Pent-4-enoxybenzoic acid is expected to be similar to that of its homologs, such as 4-octyloxybenzoic acid, which crystallizes in the triclinic space group with specific lattice parameters . The presence of the pentenyl group is likely to influence the molecular packing and the mesophase behavior of the compound.

Chemical Reactions Analysis

4-Pent-4-enoxybenzoic acid and its derivatives can participate in hydrogen bonding, which is crucial for the formation of liquid crystallinity. In mixtures with bipyridines, hydrogen bonding between the acid and bipyridine components leads to the formation of heterocomplexes, which coexist with acid monomers, dimers, and oligomers . These interactions are essential for the stabilization of the layered structures in the smectic phase.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Pent-4-enoxybenzoic acid derivatives are characterized by their ability to form mesophases. The acid dimer complex of a related compound exhibited three mesophases with distinct textures observable under polarized light microscopy . The dielectric properties of these compounds are also of interest, as they can exhibit changes in dielectric anisotropy, which is influenced by the concentration of additives in the system . The thermal behavior of related thermotropic polyesters indicates that the number of CH2 groups in the spacer and the presence of ether oxygen can shift transition temperatures .

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Behavior : Martinez-Felipe et al. (2015) explored the phase behavior of mixtures containing 4-octyloxybenzoic acid (OOBA), a compound closely related to 4-Pent-4-enoxybenzoic acid, revealing liquid crystalline properties. They demonstrated the formation of enantiotropic smectic A phase and attributed liquid crystallinity to hydrogen-bonded complexes involving OOBA (Martinez-Felipe & Imrie, 2015).

Material Synthesis : Shi et al. (2020) used 4-aminobenzoic acid, a derivative of benzoic acid like 4-Pent-4-enoxybenzoic acid, in the synthesis of graphene oxide-based nanocomposites for electrochemical sensors. This highlights the potential of such compounds in material science and sensor technology (Shi et al., 2020).

Biotechnology Applications : Wang et al. (2018) discussed the use of 4-Hydroxybenzoic acid, structurally similar to 4-Pent-4-enoxybenzoic acid, as a platform for producing high-value bioproducts. They emphasized its applications in food, cosmetics, pharmacy, and more, highlighting the biotechnological potential of related compounds (Wang et al., 2018).

Renewable Resource-Based Epoxy Resins : Research by Fourcade et al. (2013) on epoxy resins derived from 4-hydroxybenzoic acid indicates the potential of 4-Pent-4-enoxybenzoic acid in developing sustainable materials. Their work suggests the feasibility of using such compounds in creating environmentally friendly alternatives to traditional resins (Fourcade et al., 2013).

Rheological Studies : Ilyin and Konstantinov (2015) investigated the rheological properties of alkyloxybenzoic acids, which are structurally related to 4-Pent-4-enoxybenzoic acid. Their research offers insights into the physical properties of such compounds, which can be crucial for industrial applications (Ilyin & Konstantinov, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-pent-4-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h2,5-8H,1,3-4,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQKUZDJSZVTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366064 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pent-4-enoxybenzoic acid | |

CAS RN |

14142-82-6 | |

| Record name | para-(pent-4-enoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)